

Mass Spectrometry of 4-Pyridinemethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Pyridinemethanol	
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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **4-pyridinemethanol** (also known as 4-(hydroxymethyl)pyridine), a compound of interest in pharmaceutical and chemical research. This document details the fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), offers detailed experimental protocols for its analysis, and presents visual representations of fragmentation pathways and analytical workflows.

Compound Information

Property	Value
Chemical Name	4-Pyridinemethanol
Synonyms	4-(Hydroxymethyl)pyridine, γ-Picolyl alcohol, 4- Pyridylcarbinol
CAS Number	586-95-8[1]
Molecular Formula	C ₆ H ₇ NO[1]
Molecular Weight	109.13 g/mol [1]
Structure	Pyridine ring with a hydroxymethyl group at the 4-position.



Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that results in extensive fragmentation, providing a detailed structural fingerprint of the analyte. The EI mass spectrum of **4- pyridinemethanol** is characterized by a series of fragment ions that reveal the molecule's structure.

Quantitative Data: El Mass Spectrum

The following table summarizes the major peaks observed in the electron ionization mass spectrum of **4-pyridinemethanol**, with data sourced from the NIST Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
109	95	[M] ⁺ (Molecular Ion)
108	100 (Base Peak)	[M-H] ⁺
80	50	[M-H-CO]+ or [M-CHO]+
79	60	[C₅H₅N]+ (Pyridine radical cation)
78	30	[C ₅ H ₄ N] ⁺
53	25	[C₄H₅] ⁺
52	40	[C ₄ H ₄] ⁺
51	35	[C ₄ H ₃] ⁺

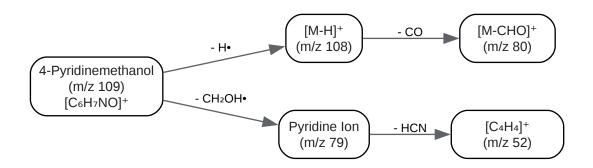
Data is compiled from the NIST WebBook.[1]

Fragmentation Pathway

The fragmentation of **4-pyridinemethanol** under EI-MS is initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 109. The subsequent fragmentation follows several key pathways:



- Loss of a Hydrogen Radical: The most abundant ion in the spectrum is the [M-H]⁺ ion at m/z 108, which forms the base peak. This is likely due to the loss of a hydrogen atom from the methylene group, resulting in a stable pyridinium-yl-formaldehyde cation.
- Loss of a Hydroxymethyl Radical: Cleavage of the C-C bond between the pyridine ring and the methylene group results in the formation of a pyridine radical cation at m/z 79.
- Formation of the Tropylium-like Ion: Rearrangement and loss of carbon monoxide (CO) from the [M-H]⁺ ion can lead to the formation of an ion at m/z 80.
- Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to the characteristic peaks at m/z 53, 52, and 51.



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EI-MS Fragmentation Pathway of **4-Pyridinemethanol**

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of **4-pyridinemethanol** is outlined below.



Parameter	Setting
Gas Chromatograph	
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., HP-5MS or equivalent)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 μL
Injection Mode	Splitless or split (e.g., 20:1)
Oven Program	Initial temperature 70 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 40-300
Solvent Delay	3 minutes

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique that typically results in minimal fragmentation. It is particularly useful for polar and thermally labile molecules, yielding predominantly protonated molecules ([M+H]+) or other adducts. For **4-pyridinemethanol**, with its basic pyridine nitrogen, positive ion mode ESI is highly effective.

Expected Behavior and Data

In positive ion ESI-MS, **4-pyridinemethanol** is expected to readily protonate on the pyridine nitrogen to form the protonated molecule, [M+H]⁺.



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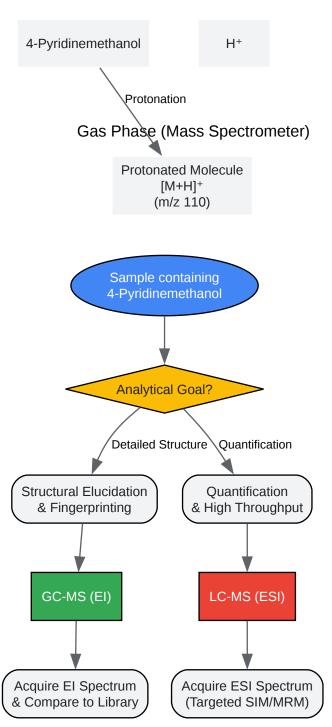
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Expected Ion	m/z
[M+H] ⁺	110.06

Minimal fragmentation is anticipated under standard ESI conditions. In-source collision-induced dissociation (CID) could be employed to induce fragmentation if structural confirmation is needed. The primary fragment would likely be the loss of the hydroxymethyl group, resulting in the pyridinium ion at m/z 79.



Solution Phase



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References

- 1. 4-Pyridinemethanol [webbook.nist.gov]
- To cite this document: BenchChem. [Mass Spectrometry of 4-Pyridinemethanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147518#mass-spectrometry-of-4-pyridinemethanol]

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